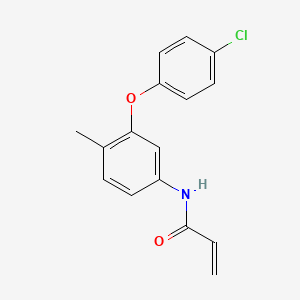

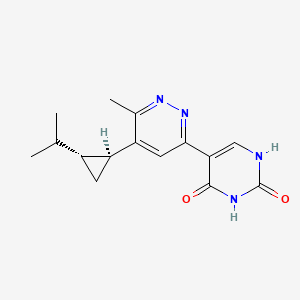

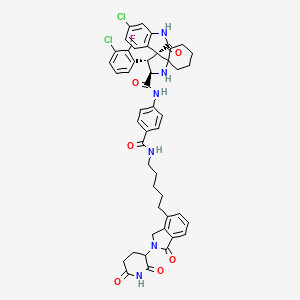

![molecular formula C21H24N6 B8146287 4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine](/img/structure/B8146287.png)

4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of ARN-21934 involves the preparation of 6-amino-tetrahydroquinazoline derivatives . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

ARN-21934 undergoes various chemical reactions, including inhibition of DNA relaxation . It is highly selective for human topoisomerase II alpha over beta, with an IC50 value of 2 micromolar for the inhibition of DNA relaxation . Common reagents used in these reactions include specific inhibitors and solvents that facilitate the reaction conditions . The major products formed from these reactions are the inhibited forms of topoisomerase II alpha and beta .

Scientific Research Applications

ARN-21934 has a broad range of scientific research applications. In chemistry, it is used as a potent inhibitor for studying the functions of topoisomerase II . In biology, it helps in understanding the role of topoisomerase II in DNA replication, transcription, recombination, and chromosome segregation . In medicine, ARN-21934 is being explored as a potential anticancer drug due to its ability to inhibit topoisomerase II without causing DNA intercalation . This makes it a promising candidate for developing safer anticancer therapies . In industry, ARN-21934 could be used in the production of research chemicals and pharmaceuticals .

Mechanism of Action

ARN-21934 exerts its effects by inhibiting the function of human topoisomerase II . It does not act as a topoisomerase II poison, which means it does not enhance enzyme-mediated DNA cleavage . Instead, it blocks the function of topoisomerase II without causing DNA intercalation . This mechanism of action is linked to its high selectivity for topoisomerase II alpha over beta . The molecular targets involved include the topoisomerase II enzyme and the pathways related to DNA topology modifications .

Comparison with Similar Compounds

ARN-21934 is unique compared to other topoisomerase II inhibitors due to its high selectivity and lack of DNA intercalation . Similar compounds include etoposide, which is also a topoisomerase II inhibitor but acts as a topoisomerase II poison and has a higher IC50 value for DNA relaxation inhibition . ARN-21934 is approximately 100-fold more selective for topoisomerase II alpha over beta compared to other inhibitors . This makes it a highly promising lead for the development of safer anticancer drugs .

Properties

IUPAC Name |

4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6/c1-27(2)17-6-4-16(5-7-17)24-21-18-13-15(22)3-8-19(18)25-20(26-21)14-9-11-23-12-10-14/h4-7,9-12,15H,3,8,13,22H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXSRLUXTFDZCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2CC(CC3)N)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

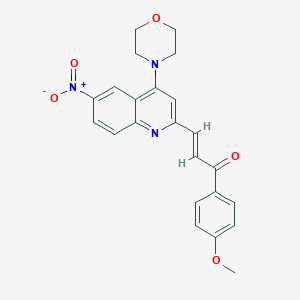

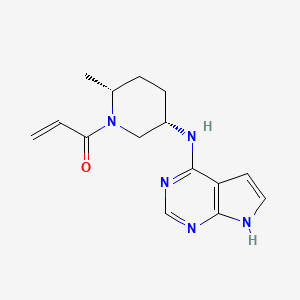

![3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl-](/img/structure/B8146241.png)

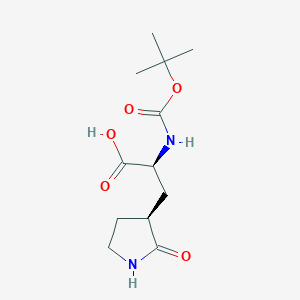

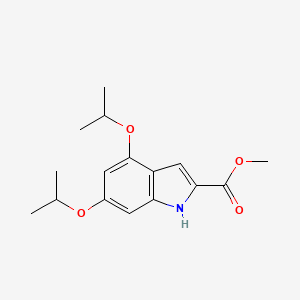

![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride](/img/structure/B8146268.png)

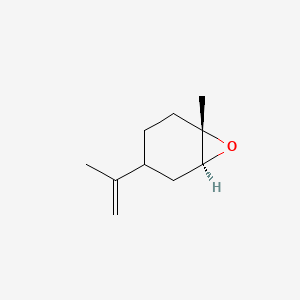

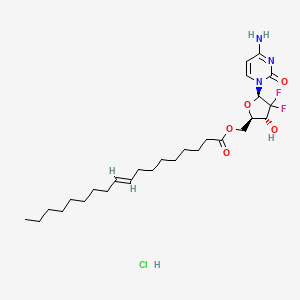

![N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide](/img/structure/B8146274.png)

![4-hydroxy-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B8146284.png)

![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B8146298.png)